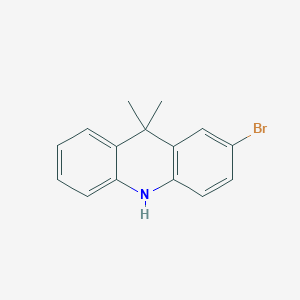
2-Bromo-9,9-dimethyl-9,10-dihydroacridine
説明
2-Bromo-9,9-dimethyl-9,10-dihydroacridine is a chemical compound with the CAS Number: 1443680-94-1 . It has a molecular weight of 288.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a 9,10-dihydroacridine ring system, which is further substituted with two methyl groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
2-Bromo-9,9-dimethyl-9,10-dihydroacridine and its derivatives have been extensively researched for their application in OLEDs. A study highlights the synthesis of a novel intermediate based on 9,10-dihydroacridine, which was used to create a host material for blue and red phosphorescent OLEDs, achieving external quantum efficiencies above 10% (Liu et al., 2016). Moreover, the potential of using acridine moieties to create blue thermally activated delayed fluorescence (TADF) emitters has been explored, with the resulting solution-processed OLEDs exhibiting impressive efficiencies (Chen et al., 2021).
Exciplex-based OLEDs
Research also indicates the synthesis of novel D–A–D-type donor materials incorporating different molecular conformations of 9,9-dimethyl-9,10-dihydroacridine for use in exciplex-based OLEDs, suggesting improvements in device efficiency (Zhang et al., 2021).
Stimuli-Responsive Luminescence
Studies indicate the preparation of disilane-bridged triads incorporating 9,9-dimethyl-9,10-dihydroacridine groups. These compounds exhibited fluorescence in the solid state and dual emission behavior in solution, showing potential in stimuli-responsive luminescent applications (Miyabe et al., 2022).
Spectroscopic Properties
Investigations into the synthesis and physicochemical properties of methoxy-substituted diphenyldihydroacridine and its analogues, including those with 9,9-dimethyl-9,10-dihydroacridine moieties, provide insights into the effects of Si and Ge bridging atoms on their stability and spectroscopic properties (Suzuki et al., 2016).
Crystal Structure Analysis
Research on the crystal structure of 4,9-dimethyl-9,10-dihydroacridine offers valuable insights into its structural composition, which is crucial for understanding its interaction in various applications (Sourdon et al., 2001).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-Bromo-9,9-dimethyl-9,10-dihydroacridine are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular and extracellular environment.
特性
IUPAC Name |
2-bromo-9,9-dimethyl-10H-acridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUZMWSTBGKDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=C1C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



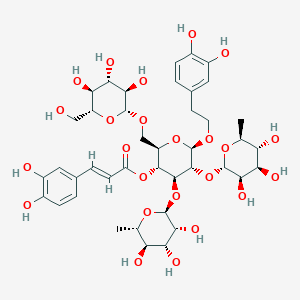
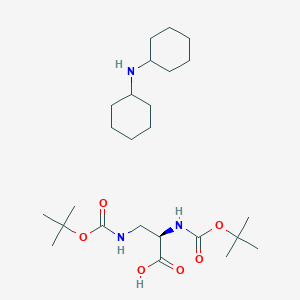
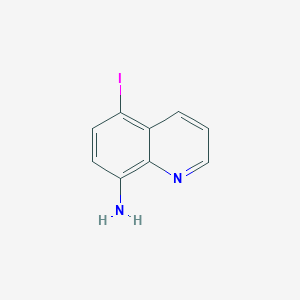


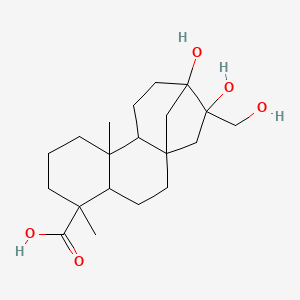
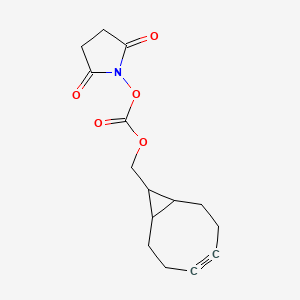

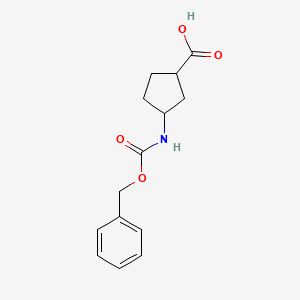
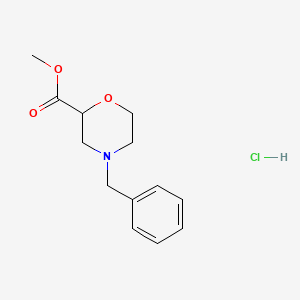

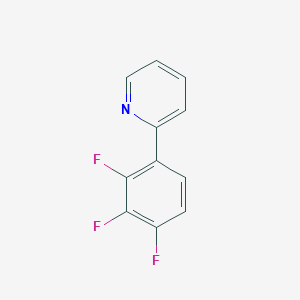
![4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B3027907.png)
![4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3027908.png)